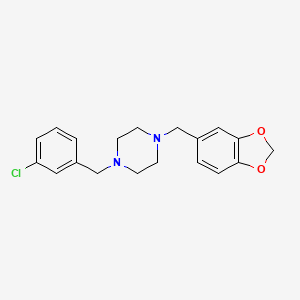

![molecular formula C15H10ClNO2S B5546108 2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5546108.png)

2-(2-chlorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as thieno[2,3-d][1,3]oxazin-4-ones, involves versatile synthetic routes, including reactions starting from 2-aminothiophenes prepared by Gewald reaction. This demonstrates the compound's synthetic accessibility and the feasibility of introducing various functional groups to modify its structure and properties (Gütschow & Neumann, 1998).

Molecular Structure Analysis

The molecular structure of closely related compounds has been established through X-ray crystallography, revealing the cis-fused and O-in conformation of the bicyclic skeleton, which impacts the compound's reactivity and interactions. For instance, the structural details of 4-phenylcyclohexa[e][1,3]oxazine-4H-2(3H)-thione and 2-chlorophenyl-4H-4-phenylcyclopenta[e][1,3]oxazine provide insight into the stereochemistry and conformational preferences of these systems (Kălmăn et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes its ability to undergo various reactions, such as cycloadditions, which are pivotal in synthesizing cyclopenta[d][1,2]oxazines. This reactivity is fundamental in exploring the compound's potential in synthesizing new materials or biologically active molecules (Cho et al., 2007).

科学的研究の応用

Antimicrobial Activities

Research on thieno[3,2-d]pyrimidines, which share a similar structural motif with the compound , highlights their potential as scaffolds for developing new antimicrobial agents. For example, compounds synthesized from related structures demonstrated potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, suggesting that modifications to the thieno[2,3-d][1,3]oxazin-4-one backbone could yield new antibacterial and antifungal agents (Hafez, El-Gazzar, & Zaki, 2016).

Inhibition of Human Leukocyte Elastase

Thieno[2,3-d][1,3]oxazin-4-ones have been evaluated as inhibitors of human leukocyte elastase, an enzyme involved in various inflammatory diseases. Studies on these compounds revealed that they could serve as potent inhibitors, with specific derivatives displaying Ki values lower than 11 nM. This suggests potential applications in developing treatments for diseases associated with elastase activity, such as chronic obstructive pulmonary disease (COPD) and arthritis (Gütschow & Neumann, 1998).

Antioxidant and Antitumor Activities

Compounds with the thieno[2,3-d][1,3]oxazin-4-one structure have also been investigated for their antioxidant and antitumor properties. Synthesized derivatives have shown promising results in preclinical models, indicating potential research applications in cancer therapy and oxidative stress-related disease management (El-Moneim, El‐Deen, & El-Fattah, 2011).

Enzyme Inhibition for Therapeutic Applications

The synthesis of tricyclic 1,3-oxazin-4-ones and their evaluation as inhibitors of cholesterol esterase and acetylcholinesterase point towards their potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and hypercholesterolemia. These compounds offer a foundation for developing enzyme inhibitors with specific therapeutic applications (Pietsch & Gütschow, 2005).

特性

IUPAC Name |

10-(2-chlorophenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-10-6-2-1-4-8(10)13-17-14-12(15(18)19-13)9-5-3-7-11(9)20-14/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQHAYQNGIKJGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5,6,7-trihydrocyclopenta[1,2-d]1,3-oxazino[4,5-b]thiophen-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5546060.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![(3-endo)-8-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]octane](/img/structure/B5546069.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)

![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)

![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5546121.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(methylthio)phenyl]acetyl}piperidin-4-ol](/img/structure/B5546123.png)